molecular formula C9H5BrF6O B1592004 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene CAS No. 52328-78-6

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene

Cat. No. B1592004
CAS RN: 52328-78-6
M. Wt: 323.03 g/mol
InChI Key: LSBKOCQVEBDITK-UHFFFAOYSA-N
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Description

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a chemical compound with the molecular formula C9H5BrF6O . It is used in proteomics research applications .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene consists of a benzene ring substituted with a bromine atom and a hexafluoropropoxy group .

Scientific Research Applications

Synthesis and Characterization of Fluorine-Containing Polyethers

A study by Fitch et al. (2003) focused on the synthesis of a highly fluorinated monomer, 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene (12F-FBE), achieved through the reaction of 1,3-bis(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)benzene with pentafluorobenzyl bromide. The resultant 12F-FBE was used to produce soluble, hydrophobic, low dielectric polyethers, showcasing moderate thermal stability (ranging from 445 to 464 °C in air) and glass transition temperatures between 89 and 110 °C. This research highlights the potential of such fluorine-containing compounds in the development of materials with unique physical properties, such as low dielectric constants, which are valuable in various scientific and technological applications (Fitch et al., 2003).

Radiosynthesis and Fluoromethyl-Benzene Derivatives

Namolingam et al. (2001) detailed the synthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue and further extended their methodology to produce a range of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes through nucleophilic substitution reactions. These derivatives represent new potential bifunctional labelling agents that could find applications in the field of radiopharmaceuticals, offering a new avenue for the development of diagnostic and therapeutic agents (Namolingam et al., 2001).

Coordination Chemistry of Fluorocarbons

Plenio et al. (1997) explored the coordination chemistry of fluorocarbons, focusing on difluoro-m-cyclophane-based fluorocryptands and their metal ion complexes. The study showcases how fluorocarbons can engage in complex formation with alkali and alkaline earth metal ions, leading to significant shifts in (19)F NMR resonances. This research underscores the potential of fluorocarbons in developing new materials for chemical sensing, highlighting their utility in selectively binding metal ions, which can be exploited in various scientific and technological applications (Plenio et al., 1997).

properties

IUPAC Name

1-bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c10-5-1-3-6(4-2-5)17-9(15,16)7(11)8(12,13)14/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBKOCQVEBDITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(C(F)(F)F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614254
Record name 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene

CAS RN

52328-78-6
Record name 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52328-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophenyl 1,1,2,3,3,3-hexafluoropropyl ether
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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